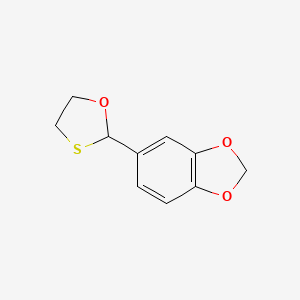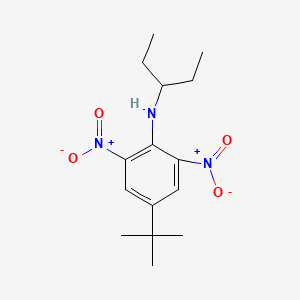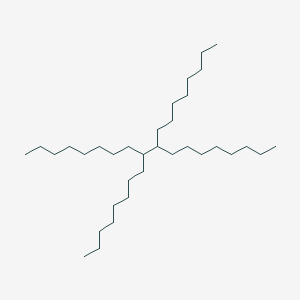
9,10-Dioctyloctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioctyloctadecane: is a hydrocarbon compound with the molecular formula C34H70 and a molecular weight of 478.9196 It is a long-chain alkane with two octyl groups attached to the 9th and 10th carbon atoms of an octadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioctyloctadecane can be achieved through selective and specific deuterium labeling methods. One of the key steps involves the preparation of tetraoctyl ethene, which is achieved by a variant of the McMurry reaction . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent to form an alkene, which is then hydrogenated to yield the desired alkane.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dioctyloctadecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,10-Dioctyloctadecane can be used as a model compound in studies of hydrocarbon behavior, including phase transitions and interactions with other molecules.
Biology and Medicine:
Industry: In industrial applications, this compound may be used as a lubricant, plasticizer, or in the formulation of specialty chemicals due to its hydrophobic nature and stability.
Wirkmechanismus
The mechanism of action of 9,10-dioctyloctadecane is primarily physical rather than chemical, given its inert nature as a saturated hydrocarbon. It can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point.
Vergleich Mit ähnlichen Verbindungen
9-Octylheptadecane: Another long-chain alkane with a similar structure but only one octyl group.
9,10-Diheteroarylanthracene Derivatives: These compounds have similar long-chain structures but include aromatic rings and heteroatoms, which can impart different chemical and physical properties.
Eigenschaften
CAS-Nummer |
189698-88-2 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
9,10-dioctyloctadecane |
InChI |
InChI=1S/C34H70/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2)34(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32H2,1-4H3 |
InChI-Schlüssel |
IBWCMFRHYBLTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)C(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


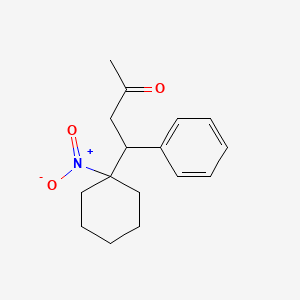
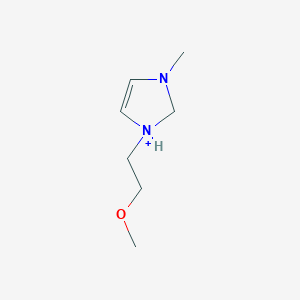
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)

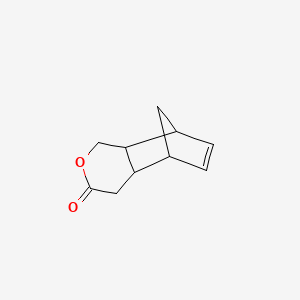
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
